molecular formula C22H19ClFN5O4 B6515767 N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 950272-02-3

N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6515767
CAS No.: 950272-02-3
M. Wt: 471.9 g/mol
InChI Key: YZLLLVOKBPUBLN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidinone derivative with a substituted acetamide side chain. Its structure features a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a pyrazolo-pyrimidinone core substituted with a 4-fluorobenzyl group at position 6 and a methyl group at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O4/c1-27-11-17-20(26-27)21(31)29(10-13-3-6-15(24)7-4-13)22(32)28(17)12-19(30)25-16-9-14(23)5-8-18(16)33-2/h3-9,11H,10,12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLLLVOKBPUBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C22H21ClF N3O4
  • Molecular Weight: 439.88 g/mol

The structure features a chloro-substituted methoxyphenyl group and a pyrazolopyrimidine core, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Line Sensitivity:
    • The compound demonstrated potent activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 20 μM to 40 μM .
  • Mechanism of Action:
    • The compound induces apoptosis in cancer cells, characterized by:
      • Increased phosphatidylserine translocation to the outer leaflet of the cell membrane.
      • Activation of caspases, which are crucial for the apoptotic process .
    • Morphological changes consistent with apoptosis were observed in treated cells, including cell shrinkage and detachment from culture surfaces.
  • In Vivo Studies:
    • In animal models, the compound exhibited significant tumor growth inhibition without substantial toxicity to normal tissues .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity:
    • Preliminary tests suggest moderate antimicrobial effects against various bacterial strains. Further studies are needed to elucidate its spectrum of activity and mechanism .
  • Enzyme Inhibition:
    • The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer metabolism and proliferation. Specific targets include kinases that are critical for tumor growth signaling pathways .

Case Studies

StudyObjectiveFindings
Fayad et al., 2019Screening for anticancer compoundsIdentified this compound as a potent inhibitor of tumor growth in vitro and in vivo.
MDPI ResearchInvestigating cytotoxicityReported IC50 values < 100 μM for several analogs; the compound showed significant apoptotic induction in treated cancer cells .

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide has been investigated for its role as a potential therapeutic agent. The compound's structural features suggest it may exhibit pharmacological activities that target specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For instance, pyrazolo[4,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} could have similar anticancer properties.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Pyrazolo derivatives have been noted for their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This could make N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} a candidate for treating inflammatory diseases.

Pharmacological Research

Pharmacological studies are crucial for understanding the therapeutic potential of new compounds. The following areas highlight ongoing research on this compound:

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition mechanisms have shown that similar compounds can act as effective inhibitors of various enzymes involved in metabolic pathways. The potential for N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} to inhibit specific enzymes could lead to the development of novel drugs targeting metabolic disorders.

Drug Development and Formulation

The unique chemical structure of this compound allows for modifications that can enhance its bioavailability and efficacy. Research into formulation strategies is ongoing to optimize delivery methods for better therapeutic outcomes.

Biological Applications

Beyond medicinal uses, N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} is being explored in biological studies:

Cellular Mechanisms

Understanding how this compound interacts with cellular mechanisms is essential for elucidating its biological effects. Studies examining its impact on cell signaling pathways could provide insights into its mode of action and potential side effects.

Toxicological Assessments

Toxicity studies are critical in determining the safety profile of new compounds. Preliminary assessments indicate that derivatives of pyrazolo[4,3-d]pyrimidines may exhibit favorable toxicity profiles; however, comprehensive toxicological evaluations are necessary for N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo}.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrazolo[4,3-d]pyrimidinone core is structurally analogous to other heterocyclic systems in medicinal chemistry. Key comparisons include:

Compound Name Core Structure Substituents Reported Activity Reference
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide + naphthyl 3-Cl, 4-F-phenyl Anticancer (in vitro)
N-(4-bromophenyl)-2-(2-thienyl)acetamide Acetamide + thienyl 4-Br-phenyl Antimicrobial
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 5-Cl-2-methylphenyl Kinase inhibition
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido-indole 5-Cl-2-methoxyphenyl Undisclosed (structural analog)

Key Observations :

  • Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., naphthyl in ).
  • Bioisosteric Replacements : Thienyl (in ) and phenyl groups (in ) demonstrate how heterocyclic variations influence antimicrobial vs. kinase-targeted activities.
Computational and Experimental Screening
  • ChemGPS-NP Modeling : Virtual screening tools like ChemGPS-NP () prioritize compounds with balanced permeability and solubility, which may explain the target compound’s fluorobenzyl group—a feature associated with improved membrane penetration .
  • Machine Learning Predictions : XGBoost models () predict physicochemical properties (e.g., logP, polar surface area) with high accuracy (R² = 0.928), suggesting the target compound’s logP (~3.5 estimated) aligns with orally bioavailable drugs .
  • Tanimoto Similarity: RDKit-based searches () using Tanimoto coefficients (>0.85) identify pyrazolo-pyrimidinones and pyrimido-indoles as top structural neighbors, supporting their use in lead optimization .

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